2-(4-Hydroxyphenylazo)benzoic acid, also known as HABA or HBABA, is a synthetic organic compound with the chemical formula C₁₃H₁₀N₂O₃. Its synthesis involves the diazo coupling reaction between p-aminobenzoic acid and phenol []. Researchers have employed various techniques to characterize HABA, including:
HABA finds potential applications in material science due to its unique properties:
2-(4-Hydroxyphenylazo)benzoic acid, also known as HABA, is an azo compound characterized by its unique structure where one phenyl group is substituted at position 4 by a hydroxy group, and the other phenyl group is substituted at position 2 by a carboxy group. Its molecular formula is C₁₃H₁₀N₂O₃, with a molecular weight of approximately 242.23 g/mol. This compound appears as a light yellow to orange powder and has applications in various fields, particularly in analytical chemistry and biochemistry .
HABA's primary function in scientific research is as a matrix in MALDI mass spectrometry. The exact mechanism by which it facilitates ionization of biomolecules is complex but involves several factors:
While detailed safety data for HABA is limited, some potential hazards include:
The chemical behavior of 2-(4-Hydroxyphenylazo)benzoic acid is primarily influenced by its azo and carboxylic acid functional groups. Key reactions include:
2-(4-Hydroxyphenylazo)benzoic acid exhibits significant biological activity, particularly as an indicator in biochemical assays. It has been used for the determination of serum albumin levels due to its ability to form complexes with proteins. This property makes it valuable in clinical diagnostics and research applications .
Several methods are employed for synthesizing 2-(4-Hydroxyphenylazo)benzoic acid:
The applications of 2-(4-Hydroxyphenylazo)benzoic acid are diverse:
Interaction studies involving 2-(4-Hydroxyphenylazo)benzoic acid focus on its binding capabilities with biomolecules:
Several compounds share structural similarities with 2-(4-Hydroxyphenylazo)benzoic acid, including:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-Aminobenzenesulfonic acid | Amino group instead of hydroxy | Used in dye manufacturing and as a reagent in organic synthesis. |
2-(4-Nitrophenylazo)benzoic acid | Nitro group instead of hydroxy | Exhibits different solubility and reactivity profiles. |
3-(4-Hydroxyphenylazo)benzoic acid | Hydroxy group at position 3 instead of position 2 | Different spectral properties affecting its application scope. |
The uniqueness of 2-(4-Hydroxyphenylazo)benzoic acid lies in its specific functional groups that allow for versatile applications in both analytical chemistry and biological studies, distinguishing it from other similar compounds that may not possess identical binding characteristics or reactivity profiles .
Irritant